N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O3/c1-23-11-4-6-16(24-2)13(8-11)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGMMELMWZIKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide typically involves the reaction of 2,4-difluorobenzyl cyanide with 2,5-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving advanced techniques and equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Agrochemical Chemistry
The following table compares N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide with key analogs from the literature:
Functional Group Analysis
- Cyano Group vs. Hydroxyl Group: The cyano group in the target compound enhances lipophilicity compared to the hydroxyl group in N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide . This difference may improve membrane permeability but reduce water solubility.
- Substitution Patterns: 2,4-Difluorophenyl (Target) vs. Methoxy Positioning: The 2,5-dimethoxy arrangement in the target compound contrasts with the 3-methoxy group in the analog from . Methoxy groups at the 2- and 5-positions could enhance electron donation to the benzamide core, stabilizing resonance structures critical for activity.
Research Findings and Implications
- Synthetic Feasibility: The cyano group introduces synthetic challenges, such as the need for cyanomethylation reagents, which may require specialized protocols compared to analogs with hydroxyl or methoxy groups.
- Environmental Impact : Fluorinated compounds like the target and diflufenican may exhibit persistence in soil, necessitating ecotoxicological studies .
- Structure-Activity Relationship (SAR) :
- Replacement of the pyridinecarboxamide in diflufenican with a dimethoxybenzamide scaffold (target compound) could shift target specificity.
- The 2,5-dimethoxy arrangement may improve UV stability compared to hydroxylated analogs .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide is an organic compound notable for its unique chemical structure, which imparts distinct properties and potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry and biological research.
- IUPAC Name : this compound
- Molecular Formula : C17H14F2N2O3
- CAS Number : 1385325-35-8
The compound features a cyano group, two fluorine atoms on the phenyl ring, and methoxy substituents on the benzamide moiety. These structural elements contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Studies suggest that it may modulate enzyme activity or bind to specific receptors, influencing cellular pathways. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Receptor Binding : Interaction with neurotransmitter receptors or other cellular receptors.
Research Findings
Recent studies have explored the compound's pharmacological potential:
- Anticancer Activity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting proliferation in breast cancer models.
- Anti-inflammatory Effects : Research suggests that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Neuroprotective Properties : There are indications that the compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases.
Data Table of Biological Activities
Case Study 1: Anticancer Potential
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against MCF-7 (breast cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound led to reduced cell death and lower levels of reactive oxygen species (ROS), suggesting a protective mechanism against neuronal damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
